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Compound of Interest

Compound Name:
Benzene, 1-(bromomethyl)-4-

(heptyloxy)-

Cat. No.: B1317074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a probable synthetic route for 1-(bromomethyl)-4-(heptyloxy)benzene. Due to the limited

availability of direct experimental data for this specific compound in public literature, the

information presented herein is a combination of data from structurally analogous compounds

and established principles of organic chemistry. This document is intended to serve as a

valuable resource for researchers in the fields of medicinal chemistry, materials science, and

synthetic organic chemistry.

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(bromomethyl)-4-

(heptyloxy)benzene. These predictions are based on the analysis of known spectral data for

similar compounds containing heptyloxy, p-substituted benzene, and bromomethyl functional

groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(bromomethyl)-4-(heptyloxy)benzene
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 d 2H Ar-H (ortho to -CH₂Br)

~6.85 d 2H
Ar-H (ortho to -

O(CH₂)₆CH₃)

~4.50 s 2H -CH₂Br

~3.95 t 2H -O-CH₂-(CH₂)₅CH₃

~1.75 quint 2H
-O-CH₂-CH₂-

(CH₂)₄CH₃

~1.45-1.25 m 8H -O-(CH₂)₂-(CH₂)₄-CH₃

~0.90 t 3H -O-(CH₂)₆-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm. d = doublet, t = triplet,

quint = quintet, m = multiplet, s = singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(bromomethyl)-4-(heptyloxy)benzene
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Chemical Shift (δ, ppm) Assignment

~159.0 C-O

~137.5 C-CH₂Br

~130.5 Ar-CH (ortho to -CH₂Br)

~115.0 Ar-CH (ortho to -O(CH₂)₆CH₃)

~68.0 -O-CH₂-

~34.0 -CH₂Br

~31.8 -(CH₂)₅-CH₂-CH₃

~29.2 -O-CH₂-CH₂- and -O-(CH₂)₂-CH₂-

~26.0 -O-(CH₂)₃-CH₂-

~22.6 -O-(CH₂)₄-CH₂-

~14.1 -CH₃

Solvent: CDCl₃.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1-(bromomethyl)-4-(heptyloxy)benzene
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium Aromatic C-H stretch

~2950-2850 Strong Aliphatic C-H stretch

~1610, 1510 Strong C=C aromatic ring stretch

~1245 Strong
Aryl-O-Alkyl ether C-O stretch

(asymmetric)

~1040 Medium
Aryl-O-Alkyl ether C-O stretch

(symmetric)

~820 Strong
p-disubstituted benzene C-H

out-of-plane bend

~620 Medium C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-(bromomethyl)-4-(heptyloxy)benzene

m/z Relative Intensity (%) Assignment

284/286 ~50 / ~50
[M]⁺ and [M+2]⁺ (due to ⁷⁹Br

and ⁸¹Br isotopes)

205 ~100 [M - Br]⁺

107 Moderate [C₇H₇O]⁺

91 Moderate [C₇H₇]⁺ (tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following is a plausible experimental protocol for the synthesis of 1-(bromomethyl)-4-

(heptyloxy)benzene.
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Synthesis of 1-(bromomethyl)-4-(heptyloxy)benzene
This synthesis involves a two-step process: Williamson ether synthesis to form 4-

(heptyloxy)toluene, followed by benzylic bromination.

Step 1: Synthesis of 4-(heptyloxy)toluene

Materials: p-Cresol, 1-bromoheptane, potassium carbonate (K₂CO₃), acetone.

Procedure:

1. To a solution of p-cresol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

2. Stir the mixture at room temperature for 30 minutes.

3. Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.

4. Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

5. After completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

6. Evaporate the solvent under reduced pressure.

7. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to obtain the crude product.

9. Purify the crude product by column chromatography on silica gel to yield pure 4-

(heptyloxy)toluene.

Step 2: Synthesis of 1-(bromomethyl)-4-(heptyloxy)benzene

Materials: 4-(heptyloxy)toluene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN),

carbon tetrachloride (CCl₄) or a suitable alternative solvent.
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Procedure:

1. Dissolve 4-(heptyloxy)toluene (1.0 eq) in CCl₄.

2. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

3. Reflux the reaction mixture under inert atmosphere for 4-8 hours. The reaction should be

initiated with a light source if necessary.

4. Monitor the reaction progress by TLC.

5. Once the starting material is consumed, cool the reaction mixture to room temperature.

6. Filter the mixture to remove the succinimide byproduct.

7. Wash the filtrate with water and brine.

8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

9. Purify the crude product by column chromatography on silica gel or recrystallization to

obtain 1-(bromomethyl)-4-(heptyloxy)benzene.

Spectroscopic Analysis Protocol
¹H and ¹³C NMR: Dissolve a small sample of the purified product in deuterated chloroform

(CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer.

IR Spectroscopy: Obtain the IR spectrum of the purified product using a Fourier Transform

Infrared (FTIR) spectrometer, either as a thin film on a salt plate (for oils) or as a KBr pellet

(for solids).

Mass Spectrometry: Analyze a dilute solution of the purified product using a Gas

Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI)

source.

Visualizations
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The following diagram illustrates the synthetic workflow for 1-(bromomethyl)-4-

(heptyloxy)benzene.
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Click to download full resolution via product page

Caption: Synthetic pathway for 1-(bromomethyl)-4-(heptyloxy)benzene.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-
(Bromomethyl)-4-(heptyloxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1317074#spectroscopic-data-for-
1-bromomethyl-4-heptyloxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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